molecular formula C19H21N5O3S B2492982 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 852170-82-2

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2492982
CAS RN: 852170-82-2
M. Wt: 399.47
InChI Key: MYIKKANWABKAGD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are studied for their unique chemical structures and potential applications in various fields of science, particularly in medicinal chemistry and materials science. The interest in such compounds arises from their complex molecular architecture and the ability to participate in diverse chemical reactions.

Synthesis Analysis

The synthesis of structurally complex molecules like this compound often involves multi-step chemical reactions, starting from simpler molecules and building up the complexity through various chemical transformations. For example, the synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using techniques such as X-ray diffraction analysis. This allows for the determination of the conformational features and the spatial arrangement of atoms within the molecule, providing insights into potential reactive sites and interaction points with biological targets (Gurskaya, Zavodnik, & Shutalev, 2003).

Chemical Reactions and Properties

Compounds with pyrimidinone cores are versatile reactants in chemical synthesis, capable of undergoing a variety of chemical reactions. These reactions can lead to the formation of new bonds, introduction of functional groups, or the synthesis of novel heterocyclic systems. Their reactivity is influenced by the electronic and steric properties of substituents attached to the core structure.

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystallinity, are crucial for their handling and application in both research and industrial settings. These properties are determined by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are key to understanding the behavior of these compounds in chemical reactions and biological systems. These properties are influenced by the molecular framework and the electronic distribution within the molecule.

For further reading and detailed references, the following sources provide comprehensive information on related compounds and their chemical, physical, and structural characteristics:

  • Elmuradov, B., Bozorov, K., & Shakhidoyatov, K. M. (2011). Thieno[2,3-d]pyrimidin-4-ones 1. Condensation of 2,3-dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-7,8-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH. Chemistry of Heterocyclic Compounds, 46, 1393-1399. Link to article.

  • Gurskaya, G., Zavodnik, V., & Shutalev, A. (2003). X-ray diffraction studies of 5-functionalized 1,2,3,4-tetrahydropyrimidin-2-ones(thiones): II. Molecular and crystal structures of 5-benzoyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione and ethyl 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Crystallography Reports, 48, 416-421. Link to article.

Scientific Research Applications

1. Development of Potential Antiasthma Agents Researchers have explored compounds like triazolo[1,5-c]pyrimidines, which are structurally similar to the compound , as potential antiasthma agents. These compounds demonstrated activity as mediator release inhibitors in the human basophil histamine release assay. This research points to potential therapeutic applications in respiratory conditions like asthma (Medwid et al., 1990).

2. Synthesis of Antimicrobial Agents Another significant application is in the synthesis of antimicrobial agents. Studies have focused on creating pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating the role of such compounds in developing new antibiotics or antifungal treatments (Hossan et al., 2012).

3. Use in Imaging with Positron Emission Tomography (PET) There is research into the synthesis of radioligands for imaging with PET, particularly in compounds related to the pyrimidineacetamide family. This indicates the potential use of such compounds in medical imaging and diagnostics, especially in neurological applications (Dollé et al., 2008).

4. Application in Antitumor Activity Compounds with a pyrimidine base structure have been investigated for their potential antitumor activities. This suggests that similar compounds might be useful in cancer research, either as therapeutic agents or in understanding the biochemistry of cancer cells (Fahim et al., 2019).

5. Development of Anticonvulsant Agents Research into pyrimidine derivatives for anticonvulsant activity highlights another application. Such studies contribute to the development of new drugs for neurological conditions like epilepsy (Severina et al., 2020).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-8-13-21-16-15(18(26)24(3)19(27)23(16)2)17(22-13)28-11-14(25)20-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIKKANWABKAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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